molecular formula C13H15ClN6 B15112728 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B15112728
M. Wt: 290.75 g/mol
InChI Key: RROHLSQXUMMQQT-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group and an azetidine ring, which is further substituted with a methylpyridazinyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. One common synthetic route includes:

    Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Formation of Azetidine Intermediate: The azetidine ring can be formed by cyclization of a suitable amino alcohol with a halogenating agent such as thionyl chloride.

    Coupling Reaction: The pyrimidine and azetidine intermediates are then coupled using a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridazine ring.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with the desired nucleophile.

Major Products

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-5-methylpyridazin-3-amine: A structurally similar compound with a pyridazine ring substituted with a chloro and methyl group.

    N-methylpyridazin-3-amine: A simpler analog lacking the azetidine ring and chloro substitution.

Uniqueness

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with an azetidine ring and a pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15ClN6

Molecular Weight

290.75 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C13H15ClN6/c1-9-3-4-12(18-17-9)20-7-11(8-20)19(2)13-15-5-10(14)6-16-13/h3-6,11H,7-8H2,1-2H3

InChI Key

RROHLSQXUMMQQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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